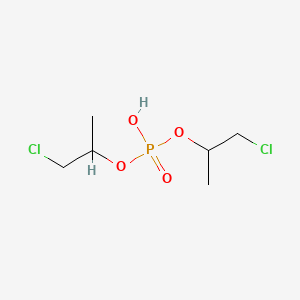

bis(1-Chloropropan-2-yl) hydrogen phosphate

Descripción general

Descripción

Bis(1-Chloropropan-2-yl) hydrogen phosphate is a chemical compound with the molecular formula C₆H₁₃Cl₂O₄PThis compound is characterized by the presence of two chlorine atoms and a phosphate group, making it a versatile molecule in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(1-Chloropropan-2-yl) hydrogen phosphate typically involves the reaction of 1-chloro-2-propanol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2C₃H₇ClO+POCl₃→(C₃H₆Cl)2PO₄H+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization to obtain a high-purity compound .

Análisis De Reacciones Químicas

Types of Reactions

Bis(1-Chloropropan-2-yl) hydrogen phosphate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of phosphoric acid and 1-chloro-2-propanol.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and alcohols are common nucleophiles used in substitution reactions.

Catalysts: Acid or base catalysts can be used to facilitate hydrolysis and other reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.

Hydrolysis Products: Phosphoric acid and 1-chloro-2-propanol are the primary products of hydrolysis.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organophosphorus Chemistry

Bis(1-Chloropropan-2-yl) hydrogen phosphate serves as an important intermediate in the synthesis of other organophosphorus compounds. Its dual chlorine atoms enable it to participate in substitution reactions, hydrolysis, and as a phosphorylating agent in organic synthesis. The general reaction scheme for its synthesis involves the reaction of 1-chloro-2-propanol with phosphorus oxychloride under controlled conditions:This reaction is typically conducted in an inert atmosphere to minimize side reactions and maximize yield.

Biological Research

Potential Neurotoxic Effects

Research indicates that this compound may exhibit neurotoxic effects due to its ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. In vitro studies have shown that exposure to this compound can significantly alter neurotransmitter levels, raising concerns about its environmental persistence and toxicity .

Metabolite of Flame Retardants

This compound is also studied as a metabolite of flame retardants, particularly in the context of human biomonitoring data. Its presence in biological systems can indicate exposure levels and potential health risks associated with organophosphate flame retardants .

Industrial Applications

Flame Retardants

This compound is widely used in the production of flame retardants for various materials, including textiles and plastics. Its chemical properties make it effective in enhancing the fire resistance of these materials, thereby contributing to safety standards in consumer products.

Plasticizers

Additionally, this compound finds use as a plasticizer, improving flexibility and durability in polymer-based products. Its incorporation into plastics helps achieve desired mechanical properties while maintaining performance under thermal stress.

Environmental Impact

Biomonitoring Studies

Recent studies have focused on the environmental impact of this compound as part of broader assessments of polyhalogenated organophosphate compounds. Biomonitoring data have been utilized to estimate daily intake levels across different age groups, highlighting potential exposure risks associated with this compound and its derivatives .

Mecanismo De Acción

The mechanism of action of bis(1-Chloropropan-2-yl) hydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can act as a metabolite of flame retardants, influencing cellular processes. The compound can interact with enzymes and proteins, potentially affecting their function. The exact pathways and molecular targets are still under investigation, and more research is needed to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

Tris(1-chloro-2-propyl) phosphate: A related compound used as a flame retardant with similar chemical properties.

Bis(1-chloroprop-2-yl) (1-Hydroxyprop-2-yl) phosphate: Another related compound with different functional groups and applications.

Uniqueness

Bis(1-Chloropropan-2-yl) hydrogen phosphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its dual chlorine atoms and phosphate group make it a valuable intermediate in the synthesis of other organophosphorus compounds. Additionally, its role as a metabolite of flame retardants highlights its importance in both industrial and biological contexts .

Actividad Biológica

Bis(1-Chloropropan-2-yl) hydrogen phosphate (BCPHP) is an organophosphate compound with notable biological activities and applications in various fields, including chemistry, biology, and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BCPHP has the molecular formula C₆H₁₃Cl₂O₄P and is characterized by two chlorine atoms attached to a propanol backbone and a phosphate group. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of other organophosphorus compounds.

Target of Action

BCPHP acts primarily through its interaction with biological molecules, particularly enzymes and receptors involved in cellular signaling pathways. As an organophosphate, it can inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is crucial for neurotransmission.

Biochemical Pathways

The compound is known to be a metabolite of tris(1-chloro-2-propyl) phosphate (TCIPP), which is commonly used as a flame retardant. Research indicates that BCPHP may undergo hydrolysis in biological systems, producing phosphoric acid and 1-chloro-2-propanol, which can further interact with cellular components.

Toxicological Profile

Research has shown that BCPHP exhibits toxicological effects typical of organophosphates. It has been associated with neurotoxic effects due to its AChE inhibitory activity. Studies indicate that exposure to organophosphates can lead to symptoms such as headaches, dizziness, and cognitive impairments due to disrupted cholinergic signaling.

Case Studies and Research Findings

- Neurotoxicity Studies : A study on the metabolic pathways of TCIPP revealed that BCPHP could potentially contribute to neurotoxic effects observed with prolonged exposure to organophosphate flame retardants. The study indicated significant inhibition of AChE activity in vitro at concentrations relevant to environmental exposure levels .

- Cellular Impact : In vitro assays demonstrated that BCPHP could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death .

- Comparative Analysis : When compared to other organophosphates like TCIPP and tris(2-chloroethyl) phosphate (TCEP), BCPHP exhibited similar cytotoxicity profiles but varied in potency depending on the cellular context. For example, BCPHP showed IC50 values ranging from 10 µM to 50 µM across different cancer cell lines .

Applications in Research and Industry

BCPHP is primarily utilized as an intermediate in the synthesis of other organophosphorus compounds. Its role as a metabolite of flame retardants highlights its significance in environmental studies, particularly concerning human health risks associated with exposure to flame retardants.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| Bis(1-Chloropropan-2-yl) H.P. | 10 - 50 | AChE inhibition; apoptosis induction | Neurotoxic potential |

| Tris(1-chloro-2-propyl) P. | 5 - 30 | AChE inhibition | More potent neurotoxic effects |

| Tris(2-chloroethyl) P. | 15 - 60 | AChE inhibition | Similar toxicity profile |

Propiedades

IUPAC Name |

bis(1-chloropropan-2-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAAZVDXWSKZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OP(=O)(O)OC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274172 | |

| Record name | Bis(1-Chloropropan-2-yl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789440-10-4 | |

| Record name | Bis(2-chloro-1-methylethyl) hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789440-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-Chloropropan-2-yl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.